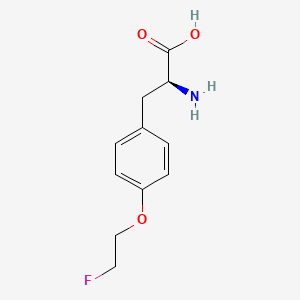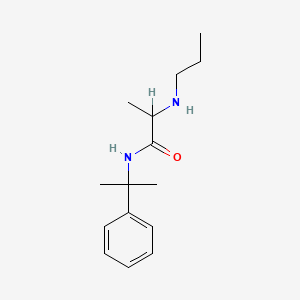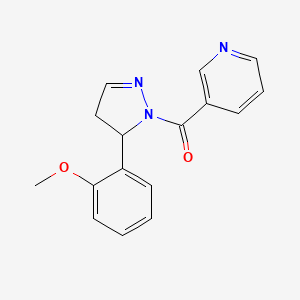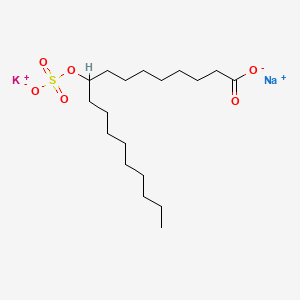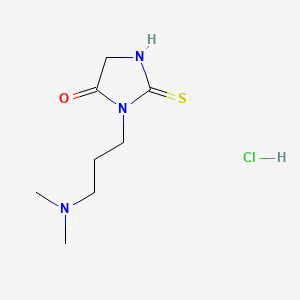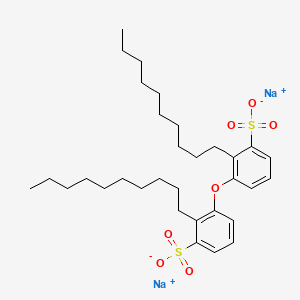
Disodium oxybis(decylbenzenesulphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium oxybis(decylbenzenesulphonate) is an organic compound with the chemical formula C32H48Na2O7S2. It is commonly used as a surfactant in various industrial applications due to its ability to lower the surface tension of liquids. This compound is typically found as a white to pale yellow crystalline powder and is soluble in water and common organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium oxybis(decylbenzenesulphonate) is synthesized through a multi-step process. The initial step involves the reaction of benzene with ethylene to form ethylbenzene. This is followed by sulfonation with sulfur trioxide to produce benzenesulfonic acid. The benzenesulfonic acid is then reacted with decyl alcohol to form decylbenzenesulfonic acid. Finally, the decylbenzenesulfonic acid undergoes a neutralization reaction with sodium hydroxide to yield disodium oxybis(decylbenzenesulphonate) .
Industrial Production Methods: In industrial settings, the production of disodium oxybis(decylbenzenesulphonate) involves large-scale reactors where the above reactions are carried out under controlled conditions. The reaction temperatures are typically maintained between 50-100°C, and the process is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified through crystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium oxybis(decylbenzenesulphonate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base[][3].
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted benzenesulfonates[][3].
Applications De Recherche Scientifique
Disodium oxybis(decylbenzenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of disodium oxybis(decylbenzenesulphonate) primarily involves its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating the formation of micelles and emulsions. This property is particularly useful in applications such as drug delivery, where it helps in the solubilization of hydrophobic drugs .
Comparaison Avec Des Composés Similaires
- Sodium dodecylbenzenesulfonate
- Sodium lauryl sulfate
- Sodium xylene sulfonate
Comparison: Disodium oxybis(decylbenzenesulphonate) is unique due to its dual decylbenzenesulfonate groups, which provide enhanced surfactant properties compared to similar compounds. It offers better solubility and stability in various solvents, making it more effective in applications requiring strong emulsifying and dispersing capabilities .
Propriétés
Numéro CAS |
70146-13-3 |
|---|---|
Formule moléculaire |
C32H48Na2O7S2 |
Poids moléculaire |
654.8 g/mol |
Nom IUPAC |
disodium;2-decyl-3-(2-decyl-3-sulfonatophenoxy)benzenesulfonate |
InChI |
InChI=1S/C32H50O7S2.2Na/c1-3-5-7-9-11-13-15-17-21-27-29(23-19-25-31(27)40(33,34)35)39-30-24-20-26-32(41(36,37)38)28(30)22-18-16-14-12-10-8-6-4-2;;/h19-20,23-26H,3-18,21-22H2,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
Clé InChI |
YEQDPGNXYXJTLM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)[O-])OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCC.[Na+].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


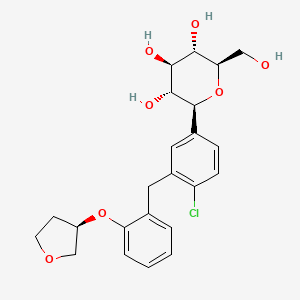
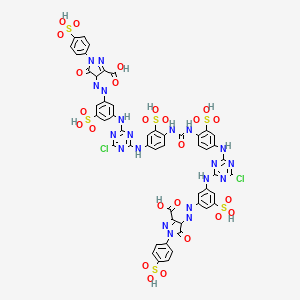
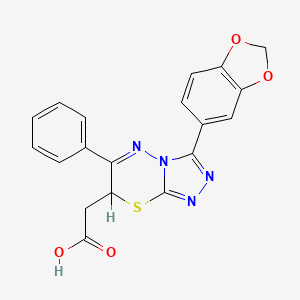
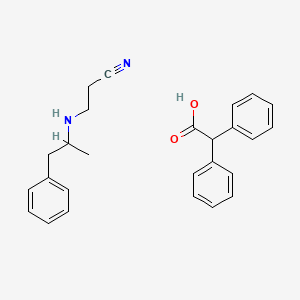
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
